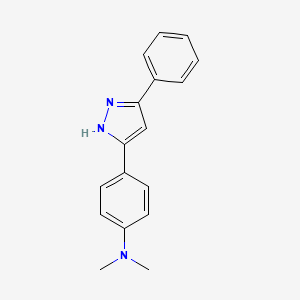

N,N-dimethyl-4-(5-phenyl-1H-pyrazol-3-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole derivatives, including "N,N-dimethyl-4-(5-phenyl-1H-pyrazol-3-yl)aniline," are notable for their wide range of applications in medicinal chemistry, agriculture, and as materials with unique optical properties. The interest in these compounds stems from their diverse biological activities and potential for various industrial applications.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. A specific example includes the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, highlighting the versatility of pyrazole-based compounds in forming complex structures through multi-component reactions (Shawish et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, combined with Hirshfeld and DFT calculations, as seen in studies involving s-triazine derivatives. These analyses reveal the dominant intermolecular interactions, such as H...H, N...H, and H...C contacts, which influence the molecular packing and stability of the compounds (Shawish et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are leveraged to introduce functional groups or form complex structures, demonstrating the compounds' reactivity and functional versatility.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of pyrazole derivatives in different environments. For instance, the crystalline structure and intermolecular interactions significantly influence the solubility and melting points of these compounds.

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, are essential for their applications in synthesis and material science. For example, the electronic properties and NMR chemical shifts of s-triazine derivatives incorporating pyrazole moieties have been thoroughly investigated, offering insights into their chemical behavior and potential applications (Shawish et al., 2021).

Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis

Research involving derivatives of N,N-dimethyl-4-(5-phenyl-1H-pyrazol-3-yl)aniline focuses on the synthesis and molecular structure investigations, particularly incorporating pyrazole moieties into s-triazine and other compounds. These studies are fundamental in understanding the intermolecular interactions and electronic properties of such compounds, which are crucial for developing advanced materials and drugs. The molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, for example, provide insights into the intermolecular interactions controlling molecular packing, showcasing the compound's potential in material science and pharmacology (Shawish et al., 2021).

Electroluminescence and Material Applications

Another significant area of research involves the use of aniline derivatives in electroluminescence. Novel classes of emitting amorphous molecular materials with bipolar character have been synthesized, characterized by intense fluorescence emission and the ability to form stable amorphous glasses. These materials function as excellent emitting materials for organic electroluminescent (EL) devices, emitting multicolor light including white, and serve as good host materials for emissive dopants in organic EL devices, permitting color tuning and leading to higher performance (Doi et al., 2003).

Corrosion Inhibition

The application of pyrazole derivatives in corrosion inhibition showcases the compound's potential in industrial applications. A theoretical study of bipyrazolic-type organic compounds, including N,N-dimethyl-4-(5-phenyl-1H-pyrazol-3-yl)aniline derivatives, elucidates their inhibition efficiencies and reactive sites as corrosion inhibitors. This is particularly relevant in the context of protecting metals from corrosion, which is a critical concern in various industrial sectors (Wang et al., 2006).

Catalysis and Green Chemistry

Research on Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes towards recyclable hydroamination catalysts indicates the compound's potential in catalysis and green chemistry. The study demonstrates the use of N,N-donor ligands, including pyrazole-based compounds, in immobilizing Rh(I) complexes on electrode surfaces, which are active as catalysts for intramolecular hydroamination. This research underscores the importance of developing sustainable and recyclable catalysts for chemical reactions (Tregubov et al., 2013).

Anticancer Research

In the context of pharmacology, the evaluation of pyrazole derivatives, including those related to N,N-dimethyl-4-(5-phenyl-1H-pyrazol-3-yl)aniline, for their anticancer effects, represents a promising area of research. Studies have examined the cytotoxic properties of synthetic compounds containing pyrazole against tumor cell lines, revealing their potential in developing new anticancer therapies (Bouabdallah et al., 2006).

Direcciones Futuras

The future directions for the research and development of “N,N-dimethyl-4-(5-phenyl-1H-pyrazol-3-yl)aniline” and similar compounds could involve further exploration of their pharmacological activities and development of new drugs . This is particularly relevant given the increasing public health problems due to antimicrobial resistance in drug therapy .

Propiedades

IUPAC Name |

N,N-dimethyl-4-(3-phenyl-1H-pyrazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-20(2)15-10-8-14(9-11-15)17-12-16(18-19-17)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPOHICIAVUBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-N,N-dimethyl amino phenyl)-5-phenyl-1h-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)

![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)